Fast Flow Recombinant Protein A Agarose
Description
Fast Flow Recombinant Protein A Agarose is a high-performance affinity chromatography medium designed for antibody purification, immunoprecipitation (IP), and co-immunoprecipitation (Co-IP). Derived from Staphylococcus aureus Protein A, this recombinant variant is engineered to bind the Fc region of immunoglobulins (IgG, IgA, IgM) with high specificity. Key features include:
- Site-Specific Conjugation: Utilizes thiol-maleimide chemistry for oriented immobilization of recombinant Protein A (e.g., ZZZ-Cys protein) on agarose beads, enhancing binding efficiency and reducing nonspecific interactions .
- High Binding Capacity: Up to 30 mg human IgG per mL of resin, with minimal ligand leaching (<15 ng Protein A per mg IgG) .
- Robust Physical Properties: Composed of 4% cross-linked agarose beads (90 μm average diameter) with a pH stability range of 3–9, enabling high-flow applications (50–300 cm/h) .
- Applications: Widely used in research and biopharmaceutical production for purifying antibodies from serum, hybridoma cultures, or recombinant Fc-tagged proteins .
Properties
Key on ui product background |
The primary binding site for protein A is on the Fc region, between the CH2 and CH3 domains.In addition, protein A has been shown to bind human IgG molecules containing IgG F(ab')2 fragments from the human VH3 gene family.Protein A can bind with strong affinity to the Fc portion of immunoglobulin of certain species. As a pathogen, Staphylococcus aureus utilizes protein A, along with a host of other proteins and surface factors, to aid its survival and virulence. Protein A plays a multifaceted role: |
|---|---|
Key on ui product type |
Protein Purification Agarose |
storage |
Store the Protein A Agarose at 4 to 8 ℃ in 20% ethanol. |
usage |
Performing a separation |
Origin of Product |
United States |
Comparison with Similar Compounds
Protein G Agarose
Ligand : Recombinant Protein G (22 kDa), optimized to remove albumin-binding domains .
- Binding Specificity : Binds a broader range of IgG subclasses (e.g., human IgG3, mouse IgG1) compared to Protein A .
- Capacity : ~20 mg human IgG per mL resin, lower than Protein A due to lower ligand density (2 mg Protein G/mL vs. 20 mg Protein A/mL) .
- Applications : Preferred for antibodies with weak Protein A affinity (e.g., rat IgG) .
- Limitations : Less effective for IgA/IgM purification and lower pH stability in some formulations .
Protein A+G Agarose
Ligand : A 1:1 mixture of Protein A and Protein G covalently coupled to agarose .
Ni-NTA Agarose
Ligand : Nickel ions chelated to nitrilotriacetic acid (NTA) .
- Applications: Limited to recombinant protein purification, requiring genetic modification (His-tag insertion) .
- Throughput : Lower binding capacity for antibodies compared to Protein A/G resins.
Performance Data and Research Findings
Table 1: Comparative Analysis of Key Parameters
| Parameter | Fast Flow Protein A Agarose | Protein G Agarose | Protein A+G Agarose | Ni-NTA Agarose |
|---|---|---|---|---|
| Ligand Type | Recombinant Protein A | Protein G | Protein A + G Mix | Ni²⁺-NTA |
| Binding Specificity | IgG Fc (human, mouse, rabbit) | Broader IgG subclasses | Multi-species IgG | His-tagged proteins |
| Binding Capacity | ≤30 mg IgG/mL | ~20 mg IgG/mL | ~25 mg IgG/mL | N/A |
| Ligand Density | 20 mg/mL | 2 mg/mL | 10 mg A + 1 mg G/mL | N/A |
| pH Stability | 3–9 | 3–9 | 3–9 | Varies with elution |
| Flow Rate | 50–300 cm/h | Similar to Protein A | Similar to Protein A | Lower throughput |
Key Research Insights:
- Site-Specific vs. Random Conjugation : Oriented immobilization via C-terminal cysteine residues in Protein A (ZZZ-Cys) improves coupling efficiency (>80%) and reduces dimerization, enhancing antibody-binding capacity compared to Schiff-base random conjugation .
- Ligand Stability : Protein A Agarose demonstrates superior alkali resistance (up to 0.1 M NaOH) for sanitization, critical in industrial applications .
- Economic Efficiency: Protein A resins can be regenerated 3–5 times without significant capacity loss, reducing long-term costs .
Preparation Methods
Production and Purification of Recombinant Protein A
The recombinant protein A ligand used in Fast Flow Recombinant Protein A Agarose is produced via expression in Escherichia coli. This recombinant protein A is engineered to enhance binding capacity and stability. The production process involves:
- Expression of recombinant protein A in E. coli.
- Purification through a multi-step chromatographic procedure that excludes the use of IgG or other proteins to avoid contamination.
- Quality control and testing of purified protein A to meet strict specifications before coupling to the agarose matrix.
This approach ensures a high-purity ligand with consistent performance characteristics suitable for industrial-scale antibody purification.
Base Matrix: Sepharose 4 Fast Flow Agarose
The base matrix for the affinity medium is Sepharose 4 Fast Flow, a highly cross-linked 4% agarose derivative. Its features include:
- Spherical particles with a median size of approximately 90 µm.
- Excellent chemical and physical stability, making it suitable for process-scale applications.
- Stability over a broad pH range and resistance to cleaning agents and sanitization protocols.
This matrix provides a robust support for ligand immobilization and maintains integrity under rigorous chromatographic conditions.
Ligand Coupling Chemistry
The coupling of recombinant protein A to Sepharose 4 Fast Flow is achieved through a covalent linkage that ensures ligand stability and high binding capacity. The key aspects of the coupling method are:
- Use of epoxy chemistry to activate the agarose matrix, creating reactive epoxy groups.
- Covalent attachment of recombinant protein A via stable thioether linkages formed between the protein and the activated matrix.
- Optimization of coupling conditions to maximize ligand density and IgG binding capacity, typically around 6 mg protein A per mL of drained medium.
- The resulting medium exhibits a total binding capacity of approximately 50 mg human IgG per mL of resin.
This epoxy-based coupling provides a durable and efficient immobilization that withstands multiple cleaning cycles without significant loss of performance.
Alternative Immobilization Strategies (Research Findings)
Recent research has explored site-specific and random immobilization strategies to improve ligand orientation and binding efficiency:
- Site-specific oriented immobilization uses maleimide-functionalized agarose beads reacting with cysteine residues engineered at the ligand’s C-terminus. This method ensures uniform ligand orientation, enhancing binding efficiency.
- Random immobilization employs aldehyde-functionalized agarose reacting with amino groups on the protein, leading to heterogeneous ligand orientations.
A comparative table from a 2017 study illustrates the coupling efficiency and protein density achieved by these methods:
| Adsorbent | Ligand Coupled | Protein Added (mg/mL) | Protein Density (mg/g) | Coupling Efficiency (%) |
|---|---|---|---|---|
| A-SI-1 | ZZZ-Cys | 1 | 0.98 | 98 |
| A-SI-2 | ZZZ-Cys | 2 | 1.95 | 97 |
| A-SI-4 | ZZZ-Cys | 4 | 3.65 | 91 |
| A-RI-1 | ZZZ | 1 | 0.96 | 96 |
| A-RI-2 | ZZZ | 2 | 1.92 | 96 |
| A-RI-4 | ZZZ | 4 | 3.80 | 95 |
Here, A-SI denotes site-specific immobilization, and A-RI denotes random immobilization. Site-specific methods generally yield slightly higher coupling efficiencies at lower protein loads.
Preparation Protocol Summary
Step-by-step preparation of this compound:
-
- Sepharose 4 Fast Flow agarose is activated via epoxy groups to create reactive sites for ligand attachment.
-
- Purified recombinant protein A is incubated with the activated agarose under controlled pH and temperature conditions to form stable thioether bonds.
- Coupling efficiency is monitored by measuring protein concentration before and after coupling.
-
- Unreacted groups on the matrix are blocked (e.g., with cysteine or other blocking agents) to prevent nonspecific binding.
- The medium is thoroughly washed to remove unbound protein and impurities.
-
- The final product is stored in 20% ethanol at 2°C to 8°C to maintain stability and prevent microbial growth.
-
- Binding capacity and physical characteristics (particle size, ligand density) are verified.
- Stability tests under various pH and cleaning conditions ensure resin robustness.
Binding Capacity and Stability Data
| Parameter | Value/Range |
|---|---|
| Ligand Density | ~6 mg protein A/mL resin |
| Dynamic Binding Capacity | ~35-50 mg human IgG/mL resin |
| Particle Size (median) | ~90 µm |
| pH Working Range | 3 to 9 (operational), 2 to 11 (cleaning) |
| Chemical Stability | Stable in 6 M guanidine-HCl, 1 mM NaOH (pH 11), 0.1 M citrate pH 3, 20% ethanol |
| Temperature Stability | 2°C to 40°C |
| Recommended Storage | 20% ethanol, 2°C to 8°C |
The resin maintains performance after repeated cleaning-in-place cycles and extended storage, making it suitable for industrial antibody purification.
Q & A
Q. How do glycosylation patterns of recombinant antibodies impact binding to Protein A Agarose?
- Glycosylation does not directly affect Fc-region binding to Protein A .
- However, aberrant glycosylation (e.g., high mannose) may increase nonspecific interactions, necessitating additional wash steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
